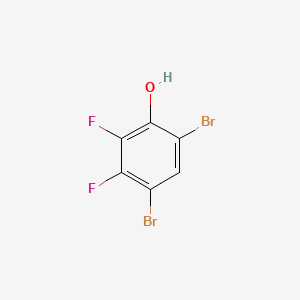

4,6-Dibromo-2,3-difluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dibromo-2,3-difluorophenol is an organic compound with the molecular formula C6H2Br2F2O. It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2,3-difluorophenol typically involves the halogenation of a suitable phenol precursor. One common method is the bromination of 2,3-difluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dibromo-2,3-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like zinc dust and hydrochloric acid or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of substituted phenols or anilines.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of 2,3-difluorophenol or other reduced derivatives.

Aplicaciones Científicas De Investigación

4,6-Dibromo-2,3-difluorophenol has several scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.

Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.

Analytical Chemistry: Used as a reference standard or reagent in analytical methods for the detection and quantification of halogenated phenols

Mecanismo De Acción

The mechanism of action of 4,6-Dibromo-2,3-difluorophenol depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which activate the phenolic ring towards nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through halogen bonding or other interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dibromo-4-fluorophenol

- 4-Bromo-2,5-difluorophenol

- 2-Bromo-4,5-difluorophenol

Uniqueness

4,6-Dibromo-2,3-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects that influence its behavior in various chemical reactions. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it valuable for specific synthetic and research applications .

Actividad Biológica

4,6-Dibromo-2,3-difluorophenol (DBDFP) is an organic compound characterized by the presence of bromine and fluorine substituents on a phenolic structure. Its molecular formula is C6H2Br2F2O, with a molecular weight of approximately 287.88 g/mol. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities and applications as a precursor for synthesizing bioactive compounds.

DBDFP is synthesized primarily through halogenation processes involving 2,3-difluorophenol. One common method includes the bromination of this precursor using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform under controlled conditions to ensure selectivity at the desired positions on the benzene ring.

Antibacterial Activity

Research indicates that DBDFP exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity. The compound's effectiveness can be attributed to its halogenated structure, which enhances its interaction with bacterial cell membranes and metabolic pathways .

Enzyme Inhibition

DBDFP has also been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The inhibition potency can be quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme activity. For instance, related compounds have shown IC50 values ranging from 0.63 to 6.28 µM against AChE .

The mechanism behind the biological activity of DBDFP involves several biochemical pathways:

- Intramolecular Hydrogen Bonding : The compound's structure allows for intramolecular hydrogen bonding, which stabilizes specific conformations that enhance its reactivity and biological interactions.

- Nucleophilic Substitution : The bromine and fluorine substituents can be replaced by nucleophiles in biological systems, leading to various biochemical reactions that contribute to its pharmacological effects.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of DBDFP in various applications:

- Antimicrobial Studies : One study demonstrated that DBDFP could inhibit bacterial growth effectively compared to other halogenated phenols, suggesting its potential as an antibacterial agent in pharmaceuticals.

- Enzyme Binding Studies : Fluorometric titration experiments have shown that DBDFP binds effectively to bovine serum albumin (BSA), indicating its potential for drug delivery systems .

Comparison with Similar Compounds

The biological activity of DBDFP can be compared with similar halogenated phenols:

| Compound Name | Antibacterial Activity | AChE Inhibition (IC50) |

|---|---|---|

| This compound | Moderate to Strong | 0.63 - 6.28 µM |

| 2,6-Dibromo-4-fluorophenol | Moderate | 5.00 µM |

| 4-Bromo-2,5-difluorophenol | Weak | 10.00 µM |

This table illustrates that while DBDFP shows promising antibacterial and enzyme inhibition activities, other compounds may exhibit varying levels of effectiveness depending on their structural characteristics.

Propiedades

IUPAC Name |

4,6-dibromo-2,3-difluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJAVYGPVLJPCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682130 |

Source

|

| Record name | 4,6-Dibromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-65-7 |

Source

|

| Record name | 4,6-Dibromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.